molecular formula C5H6O2 B1202199 (S)-4-Hydroxycyclopent-2-enone CAS No. 59995-49-2

(S)-4-Hydroxycyclopent-2-enone

Cat. No. B1202199
Key on ui cas rn: 59995-49-2
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-SCSAIBSYSA-N
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Patent
US05191109

Procedure details

A mixture of the mixture (9.45 g) of the compound [IX-1] and the racemic 4-hydroxycyclopentenone obtained in Example 13, chloral (0.24 g) and triethylamine (0.43 g) is reacted at 60° C. for 5 hours. After completion of the reaction, to the mixture are added methyl isobutyl ketone (30 ml) and water (20 ml), and the organic layer is separated, washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone is distilled off therefrom to give 4-hydroxy-2-(6-methoxycarbonyl-3-hexynyl)-2-cyclopentenone [racemic 4-hydroxycyclopentenone) (8.13 g, yield; 86%).
[Compound]
Name
mixture
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][C:5](=[O:7])[CH:4]=[CH:3]1.[O:8]=[CH:9]C(Cl)(Cl)Cl.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:25]([CH3:27])=O)[CH:22](C)[CH3:23].[OH2:28]>>[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[C:3]([CH2:23][CH2:22][C:21]#[C:25][CH2:27][CH2:19][C:20]([O:8][CH3:9])=[O:28])=[CH:4]1.[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[CH:3]=[CH:4]1

Inputs

Step One
Name
mixture
Quantity
9.45 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C=CC(C1)=O
Name
Quantity
0.24 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CCC#CCCC(=O)OC
Name
Type
product
Smiles
OC1C=CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05191109

Procedure details

A mixture of the mixture (9.45 g) of the compound [IX-1] and the racemic 4-hydroxycyclopentenone obtained in Example 13, chloral (0.24 g) and triethylamine (0.43 g) is reacted at 60° C. for 5 hours. After completion of the reaction, to the mixture are added methyl isobutyl ketone (30 ml) and water (20 ml), and the organic layer is separated, washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone is distilled off therefrom to give 4-hydroxy-2-(6-methoxycarbonyl-3-hexynyl)-2-cyclopentenone [racemic 4-hydroxycyclopentenone) (8.13 g, yield; 86%).
[Compound]
Name
mixture
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][C:5](=[O:7])[CH:4]=[CH:3]1.[O:8]=[CH:9]C(Cl)(Cl)Cl.C(N([CH2:19][CH3:20])CC)C.[CH2:21]([C:25]([CH3:27])=O)[CH:22](C)[CH3:23].[OH2:28]>>[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[C:3]([CH2:23][CH2:22][C:21]#[C:25][CH2:27][CH2:19][C:20]([O:8][CH3:9])=[O:28])=[CH:4]1.[OH:7][CH:5]1[CH2:6][C:2](=[O:1])[CH:3]=[CH:4]1

Inputs

Step One
Name
mixture
Quantity
9.45 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C=CC(C1)=O
Name
Quantity
0.24 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed successively with 1% aqueous hydrochloric acid solution and water, and methyl isobutyl ketone
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CCC#CCCC(=O)OC
Name
Type
product
Smiles
OC1C=CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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